

spectroscopic data for 4,6-Diaminoresorcinol dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Diaminoresorcinol
dihydrochloride

Cat. No.: B155171

[Get Quote](#)

Technical Guide: 4,6-Diaminoresorcinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminoresorcinol dihydrochloride is a chemical compound of significant interest in the field of polymer chemistry. It serves as a key monomer in the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO), which is known for its exceptional thermal stability and mechanical strength. This guide provides a comprehensive overview of the available spectroscopic data, experimental protocols for its synthesis, and a visualization of its primary application workflow.

Chemical Properties and Data

A summary of the key chemical identifiers and physical properties for **4,6-Diaminoresorcinol dihydrochloride** is presented below.

Property	Value
CAS Number	16523-31-2
Molecular Formula	C ₆ H ₈ N ₂ O ₂ · 2HCl
Molecular Weight	213.06 g/mol
Appearance	White to off-white or grey-brown crystalline solid
Melting Point	254 °C (decomposes)
Solubility	Soluble in water
IUPAC Name	4,6-diaminobenzene-1,3-diol;dihydrochloride
InChI Key	KUMOYHHELWKOCB-UHFFFAOYSA-N
SMILES	Cl.Cl.Nc1cc(N)c(O)cc1O

Spectroscopic Data

Detailed, publicly available spectroscopic data with peak assignments for **4,6-Diaminoresorcinol dihydrochloride** is limited. While many suppliers and patents mention characterization by standard spectroscopic methods, they often do not provide the raw data or detailed peak lists. This section summarizes the available information.

Infrared (IR) Spectroscopy

Vendors of **4,6-Diaminoresorcinol dihydrochloride** often state that the infrared spectrum conforms to the structure. However, a detailed spectrum with peak assignments is not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Patents describing the synthesis of **4,6-Diaminoresorcinol dihydrochloride** mention the use of ¹H and ¹³C NMR for characterization, but do not report the chemical shifts and coupling constants.

Mass Spectrometry (MS)

The exact mass of the free base, 4,6-Diaminoresorcinol, is 140.0586 g/mol. The dihydrochloride salt would not typically be analyzed directly by electron ionization mass spectrometry.

Experimental Protocols: Synthesis of 4,6-Diaminoresorcinol Dihydrochloride

Several methods for the synthesis of **4,6-Diaminoresorcinol dihydrochloride** have been reported. Below are summaries of two common approaches.

Method 1: From Resorcinol

This method involves a one-pot reaction starting from resorcinol.

Materials:

- Resorcinol
- Acetic acid
- Methanesulfonic acid
- Hydroxylamine hydrochloride
- 6 M Hydrochloric acid
- Ethanol

Procedure:

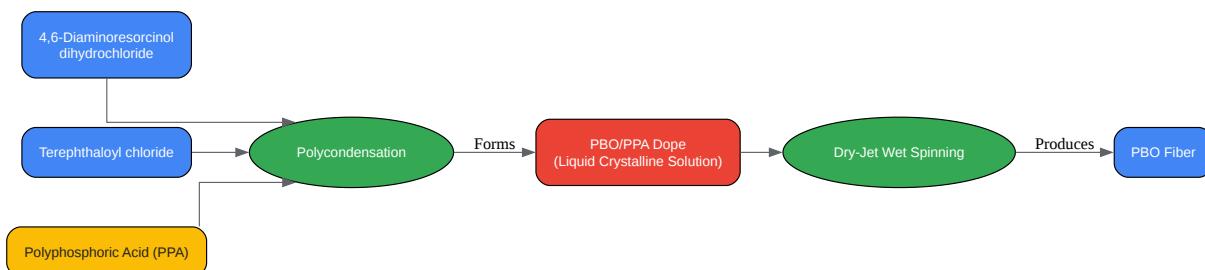
- To a 100 mL three-necked flask, add resorcinol (5.50 g) and acetic acid (6.00 g).
- Add methanesulfonic acid (13 mL, 0.2 mol) and stir the mixture, warming to 100 °C until complete dissolution.
- Slowly add hydroxylamine hydrochloride (7.00 g) and continue the reaction at 100 °C for 4 hours.

- After the reaction is complete, add 40 mL of 6 M hydrochloric acid to the system and continue stirring.
- Cool the reaction mixture to allow for the precipitation of crystals.
- Collect the crystals by filtration, wash them sequentially with hydrochloric acid and ethanol.
- Dry the product under vacuum to yield **4,6-Diaminoresorcinol dihydrochloride**.

Method 2: Catalytic Hydrogenation

This method involves the reduction of a dinitro precursor.

Materials:


- 1,3-Dibenzylxy-4,6-dinitrobenzene
- Noble metal catalyst (e.g., Palladium on carbon)
- Dilute aqueous hydrochloric acid
- An organic solvent immiscible with dilute HCl (e.g., Toluene)
- Hydrogen gas

Procedure:

- The catalytic hydrogenation of 1,3-dibenzylxy-4,6-dinitrobenzene is carried out in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent.
- The reaction is performed under a hydrogen atmosphere (pressure between 1 and 200 bar) at a temperature between 0 and 200 °C.
- Upon completion of the reaction, the **4,6-diaminoresorcinol dihydrochloride** product is isolated from the aqueous phase.

Application Workflow: Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)

As no biological signaling pathways involving **4,6-Diaminoresorcinol dihydrochloride** have been identified, this section provides a visualization of its primary industrial application: the synthesis of PBO. PBO is a high-performance polymer with exceptional thermal and mechanical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of PBO fiber.

Conclusion

4,6-Diaminoresorcinol dihydrochloride is a crucial monomer for the production of high-performance polymers like PBO. While detailed public spectroscopic data is not readily available, its synthesis is well-documented. The primary application of this compound lies in materials science, and to date, no significant biological signaling pathways have been reported in the scientific literature. Further research into the potential biological activities of this compound and the public deposition of its full spectroscopic data would be beneficial for the scientific community.

- To cite this document: BenchChem. [spectroscopic data for 4,6-Diaminoresorcinol dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155171#spectroscopic-data-for-4-6-diaminoresorcinol-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com